Journal Name:Solid Fuel Chemistry
Journal ISSN:0361-5219
IF:0.829
Journal Website:http://www.springer.com/chemistry/physical+chemistry/journal/11985
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:62
Publishing Cycle:Bimonthly
OA or Not:Not
Investigation on the influence of vortex generator on particle resuspension
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-05-09 , DOI: 10.1016/j.partic.2023.04.009
The vortex generator (VG) and its well-known effect in flow optimization are widely studied and employed across different engineering sectors. However, while the same working principles of VG may be well suited for the applications on surface-cleaning technologies, such promising potential is hardly, if any, explored in the published literature. Therefore, in the present study, the influence on flow-induced particle resuspension brought by a rectangular VG in a channel flow is investigated with the help of high-fidelity computational fluid dynamics simulations. Substantial increases of particle removal forces and resuspension rates are discovered in long, strip-like regions with reduced boundary-layer thickness resulted from the VG-induced vortices, and the enhancement effect is especially significant for configurations with the VG installed at a greater angle of attack. It is also shown that while the resuspension enhancements on the lower and the upper surfaces of the channel exhibit distinct statistical characteristics, having a VG in the channel improves the overall particle-removing capability of the channel flow by introducing higher surface-averaged removal forces and particle resuspension rates. Last but not least, the increase of resuspension rate is especially significant for the smaller, micron-scale particles which are otherwise hardly disturbed by a VG-less channel flow, and such resuspension-enhancement effect generally subsides with increasing particle size.
Detail
Comparing two IBM implementations for the simulation of uniform packed beds
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-04-29 , DOI: 10.1016/j.partic.2023.04.006
Nowadays, the design of fixed packed bed reactors still relies on empirical correlations, which, especially for small tube to particle diameter ratios, are mostly too inaccurate because of the presence of wall effects. Therefore, the simulation of fixed packed bed reactors plays an important role to predict and control the flow and process parameters in such, nowadays and in the future. Because of its straightforward applicability to non-uniform packings with particles of arbitrary shapes, the immersed boundary method (IBM) has advantages over other numerical methods and is used more and more frequently. This paper compares two approaches of IBMs for the simulation of fixed bed reactors with spherical shaped particles. The classic, smooth approach is compared to the straightforward to implement blocked-off method for velocity fields above the fixed bed for particle Reynolds numbers of 300 and 500. Results from experimental inline PIV-measurements of the reactor to be simulated serve as a basis for comparison. Very good agreement with the experiment is found for both simulation methodologies with higher resolutions, considering the more stable flow at a particle Reynolds number of 300. Differences in the different IBM approaches occurred for the more unsteady flow at a particle Reynolds number of 500. Compared to the blocked-off method, the smooth IBM reflects the formation of additional jets and recirculation zones better right above the bed, though increasing the fluid mesh resolution improves the accuracy of the blocked-off method. Overall, a more diffusive behaviour is found for the blocked-off simulations due to the stairstep representation, which is avoided by using interpolation stencils as in the smooth IBM. With higher mesh refinement in the blocked-off IBM this effect can be reduced, but this also increases the computational effort.
Detail
Simulation of gas-solids heat transfer in cyclone pyrolyzer using CFD-DEM model
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-04-20 , DOI: 10.1016/j.partic.2023.03.025
Fast heat transfer in the pyrolyzer can increase the yield of pyrolysis gas and tar, and improve the quality of tar. Compared with the downer pyrolyzer, the cyclone pyrolyzer can simultaneously achieve high solids holdup and violent turbulence, and correspondingly faster heat transfer. In this work, the heat transfer behavior in the cyclone pyrolyzer is specifically studied using the computational fluid dynamics-discrete element method. The simulation results reveal that the gas-solids heat convection contributes mainly to the heat transfer process, and the heat radiation and conduction are relatively small and almost negligible, respectively. Compared with the downer pyrolyzer under the same operating conditions, the heating rate is significantly increased in the cyclone pyrolyzer. By analyzing the flow characteristics in the cyclone pyrolyzer, it is found that the region of high convective heat transfer rate coincides with that of natural cyclone length. Additionally, the final coal temperature increases with the increase of gas velocity and exists a maximum value. These results can offer some qualitative understanding of the heat transfer behavior in the cyclone pyrolyzer.
Detail
Synergistic precipitant powered self-assembly of papain for cross-linked enzyme crystals preparation
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-04-17 , DOI: 10.1016/j.partic.2023.03.023
In this study, we prepared cross-linked enzyme crystals (CLECs) of papain to further broaden the application of the enzyme with high activity in extreme environments. Initially, papain crystals were successfully obtained based on the micro-batch, batch, and expanded batch crystallization experiments. Specifically, ammonium sulfate and polyethylene glycol 6000 (PEG6000) were synergistically used as the precipitants, while l-cysteine was applied to enhance the activity of papain. Furthermore, the interaction between l-cysteine and papain was modeled by molecular docking technique. It was found that l-cysteine could form a hydrogen bond with aspartic acid residue (Asp) at site 158, and the electrostatic attraction with lysine residue (Lys) at site 156 was also quite obvious. Then the enzyme crystals were cross-linked by glutaraldehyde at optimized conditions. The papain CLECs were identified by various methods, and it was found that the thermal stability and enzymatic activity both increased compared to the raw enzyme. More importantly, it could be applied at more rigorous conditions, for example, pH of 4.
Detail
Bubble dynamics properties of B-particles in a quasi-2D gas-solid fluidized bed: Computational particle fluid dynamics numerical simulation and post-processed by digital image analysis technique
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.partic.2023.06.013
Bubble dynamics properties play a crucial and significant role in the design and optimization of gas-solid fluidized beds. In this study, the bubble dynamics properties of four B-particles were investigated in a quasi-two-dimensional (quasi-2D) fluidized bed, including bubble equivalent diameter, bubble size distribution, average bubble density, bubble aspect ratio, bubble hold-up, bed expansion ratio, bubble radial position, and bubble velocity. The studies were performed by computational particle fluid dynamics (CPFD) numerical simulation and post-processed with digital image analysis (DIA) technique, at superficial gas velocities ranging from 2umf to 7umf. The simulated results shown that the CPFD simulation combining with DIA technique post-processing could be used as a reliable method for simulating bubble dynamics properties in quasi-2D gas-solid fluidized beds. However, it seemed not desirable for the simulation of bubble motion near the air distributor at higher superficial gas velocity from the simulated average bubble density distribution. The superficial gas velocity significantly affected the bubble equivalent diameter and evolution, while it had little influence on bubble size distribution and bubble aspect ratio distribution for the same particles. Both time-averaged bubble hold-up and bed expansion ratio increased with the increase of superficial gas velocity. Two core-annular flow structures could be found in the fluidized bed for all cases. The average bubble rising velocity increased with the increasing bubble equivalent diameter. For bubble lateral movement, the smaller bubbles might be more susceptible, and superficial gas velocity had a little influence on the absolute lateral velocity of bubbles. The simulated results presented a valuable and novel approach for studying bubble dynamics properties. The comprehensive understanding of bubble dynamics behaviors in quasi-2D gas-solid fluidized beds would provide support in the design, operation, and optimization of gas-solid fluidized bed reactors.
Detail
Morphology of impact fragmentation distribution of single spherical and ellipsoidal particles in drop weight experiments
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-05-25 , DOI: 10.1016/j.partic.2023.05.004
Particle shape is an important factor affecting the fragmentation distribution of the ore particles. To investigate the influence of particle shape on the morphological fragmentation distribution characteristics, the crushable ore particles are defined as prolate, oblate ellipsoid and spherical particles, which have different aspect ratios (AR) and sphericity (S). Based on the drop weight experiment, the influence of the net drop height on the macroscopic mechanical behavior and crushing distribution characteristics of the single spherical and ellipsoidal particles is studied. The results show that different peak-shifting characteristics exist during particle fragmentation. The fragmentation distribution peak shifts left when the increased impact energy is eventually only enough to break medium-sized sub-particles. Conversely, it shifts right when impact energy is increased enough to break largest-sized sub-particles. Besides, regardless of whether the net drop height changes, the maximum continuous fragmentation degree presents “M”-shaped characteristic with the increased AR. Compared with the ellipsoid particles, the single spherical particle is more difficult to be broken by impact, with wider equivalent particle fragmentation distribution. With the increase of particle sphericity, the maximum continuous fragmentation degree of a single ellipsoid particle has an overall trend of initial increase and subsequent decrease. Especially when particle sphericity is 0.9 < S < 0.95, the maximum continuous fragmentation degree of both prolate and oblate ellipsoid particles is much higher.
Detail
CFD-DEM simulation of fluorination reaction in fluidized beds with local grid and time refinement method
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-04-05 , DOI: 10.1016/j.partic.2023.03.016
The gas-solid reaction process with wide particle size distribution is extensively used in the chemical engineering field, especially the particle reacts with the gas gradually, such as fluorination reactions in fluidized beds. When the computational fluid dynamics-discrete element method (CFD-DEM) is used for the coupling simulation of multiphase and polydisperse particle reaction system, the grid size directly affects the accuracy of flow field information and simulation of chemical reaction. Furthermore, particle calculation time step will directly affect the efficiency of coupling calculation. In this work, a local grid and time step refinement method is proposed to simulate multiphase and polydisperse particle fluidization reaction system. In this method, the refined DEM grids are automatically generated in the computational domain around the fine particles, and the detailed fluid phase information is obtained with the interpolation algorithm. In the two-phase coupling process, particles are divided into different groups based on physical properties, each group has its own independent time step. The multistage conical-cylindrical spouted bed is proposed for the fluorination reaction process; the operating gas velocity range of the polydisperse particle system is extended by the new design while the particle size distribution changes with the gas-solid reaction process. It is demonstrated that the local grid and time step refinement method can improve the accuracy and efficiency of the traditional CFD-DEM method in the reaction process simulation, which describes a polydisperse particle system with wide particle size distribution. Aimed at improving the simulation accuracy and efficiency, this paper will be helpful for simulating the particle reaction process in the gas-solid fluidized bed and beneficial for the development of the CFD-DEM method.
Detail
Construction and properties of venlafaxine hydrochloride sustained release system based on hollow mesoporous silica microspheres
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.partic.2023.06.011
The aim of this work is to develop a venlafaxine hydrochloride sustained release system based on hollow mesoporous silica microspheres (HMSMs). HMSMs were innovatively prepared with tetraethyl silicate (TEOS) as the precursor and volatile n-heptane as a soft template. The obtained HMSMs show a well-defined hollow structure with an average size of 967 nm and pore volume of 0.85 cm3/g, implying it is a potential drug carrier. Subsequently, venlafaxine hydrochloride (VF) was absorbed in the HMSMs with a content of 37.67% or so. The sustained release effect is further measured by the dissolution instrument at 37 °C and 50 rpm in ultrapure water. The results showed that the HMSMs/VF system shows good sustained release properties compared with sustained release tablets with hydroxypropyl methylcellulose as the main component. This HMSMs sustained release system appears to be a promising candidate for a sustained drug release.
Detail
Study on force chain evolution of rice straw with different length during vibrational compression
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.partic.2023.07.006
This paper explores the mechanism of force chain evolution and voidage change under vibrational and non-vibrational compression conditions of rice straw of different lengths. Simulations were used to explore the force chain evolution and voidage variation mechanism under different conditions. The results show that under non-vibrational compression, the strong force chain passes from top to bottom in vertical direction and from center to periphery in tangential direction. Under vibrational compression, the force chain passes from top and bottom to center in vertical direction and the force chain evolves from outer ring to interior and exterior in tangential direction. The number of strong chains, voidage and standard deviation of the mean pressure under vibratory compression are lower than the values under non-vibratory compression. Vibration promotes stress transfer and enhancement, velocity enhancement and density enhancement. This study analyzes the mechanical properties of different lengths straw during vibrational and non-vibrational compression from a detailed viewpoint.
Detail
Advances in controlled-release fertilizer encapsulated by organic-inorganic composite membranes
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.partic.2023.06.019
Heavy use of conventional fertilizers can lead to negative environmental concerns. Controlled-release fertilizers (CRFs) can effectively reduce the amounts of fertilizers used, improve the availability of fertilizers, and which is conducive to the protection of the ecological environment and sustainable development of agriculture. Therefore, it is imperative to develop and use CRFs as an alternative to traditional fertilizers. This review aims to present the classification, raw material composition, benefits, release process, release mode, and manufacturing methods of fertilizers coated with organic-inorganic composite membranes (OICMs) in order to provide an overall update and summarize CRFs encapsulated by OICMs and provide an insight for future trends in the field of fertilizers. It is expected that utilizing CRFs encapsulated by OICMs and their characteristics for agricultural applications can provide innovative ideas and suggestions for developing novel CRFs suitable for modern and sustainable agriculture.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
33.30 11 Science Citation Index Expanded Not
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https://www.springer.com/chemistry/physical+chemistry/journal/11985